"Methyl 3-amino-2-phenylpropanoate" chemical properties
"Methyl 3-amino-2-phenylpropanoate" chemical properties
This comprehensive technical guide details the chemical properties, synthesis, and applications of Methyl 3-amino-2-phenylpropanoate , a critical
Synonyms: Methyl
Executive Summary & Chemical Identity
Methyl 3-amino-2-phenylpropanoate is the methyl ester of 3-amino-2-phenylpropanoic acid (
This structural arrangement imparts unique conformational stability to peptides incorporating this residue, making it a high-value scaffold in foldamer research and the synthesis of tropane alkaloid analogs (resembling the tropic acid moiety of atropine).
Chemical Specifications
| Property | Value | Notes |
| Molecular Formula | Free base | |
| Molecular Weight | 179.22 g/mol | Free base |
| Molecular Weight | 215.68 g/mol | Hydrochloride salt |
| Chirality | 1 Stereocenter (C2) | Available as (R), (S), or Racemate |
| pKa (Amine) | ~9.2 (Predicted) | Typical for primary alkyl amines |
| Solubility | High in MeOH, DMSO | HCl salt is water-soluble |
| Appearance | White crystalline solid | As HCl salt; Free base is an oil |
Synthesis & Production Protocols
The synthesis of Methyl 3-amino-2-phenylpropanoate requires careful control to prevent racemization at the labile C2 position (benzylic and
Core Synthetic Pathway: Nitrile Reduction
This protocol utilizes Methyl 2-cyano-2-phenylacetate as the precursor.[1] The nitrile group is selectively reduced to a primary amine without affecting the ester functionality.
Step-by-Step Methodology
Precursor Preparation:
-
React Phenylacetonitrile with Dimethyl Carbonate (DMC) using NaH or NaOMe as a base.
-
Isolate Methyl 2-cyano-2-phenylacetate (CAS 30698-30-7).[1][2]
Reduction Protocol (High-Pressure Hydrogenation):
-
Reagents: Methyl 2-cyano-2-phenylacetate (1.0 eq), Raney Nickel (20 wt%) or Pd/C (10 wt%), Methanol (Solvent).[1]
-
Additive: Ammonia (7M in MeOH) or Acetic Anhydride. Crucial Step: Ammonia suppresses the formation of secondary amines (dimers) which are common byproducts in nitrile reduction.
-
Conditions: 50–100 psi
, Room Temperature, 12–24 hours. -
Workup: Filter catalyst over Celite. Concentrate filtrate. Treat with HCl/Dioxane to precipitate the hydrochloride salt.
Visualization of Synthesis Logic
The following diagram illustrates the carbon-acylation followed by selective reduction.
Figure 1: Synthetic route from phenylacetonitrile.[3][4] The inclusion of ammonia during hydrogenation is critical to prevent dimerization.
Chemical Reactivity & Handling
Understanding the reactivity profile is essential for using this compound in drug development.
Racemization Risk
The C2 proton is highly acidic due to the electron-withdrawing effects of both the ester carbonyl and the phenyl ring.
-
Risk: Exposure to mild bases (e.g.,
, ) in protic solvents can lead to rapid racemization via an enolate intermediate. -
Mitigation: Perform coupling reactions (e.g., peptide bond formation) under neutral or slightly acidic conditions when possible. Use non-nucleophilic bases (like DIPEA) only when necessary and at low temperatures (
).[1]
Cyclization Potential
Unlike
-
Polymerization: The free base can undergo intermolecular condensation to form poly-
-peptides if left neat.[1] -
Storage: Always store as the HCl salt at
to prevent polymerization and hydrolysis.
Applications in Drug Discovery
Methyl 3-amino-2-phenylpropanoate serves as a specialized building block in two primary areas:
Peptidomimetics ( -Peptides)
-amino acids are incorporated into peptide chains to create foldamers —synthetic oligomers with specific secondary structures (helices, sheets) that are resistant to proteolytic degradation.[1]-
Mechanism: The extra methylene group (
) in the backbone alters the hydrogen-bonding pattern, rendering the peptide unrecognizable to standard proteases (e.g., trypsin, pepsin). -
Utility: Increasing the half-life of peptide-based therapeutics.[1]
Alkaloid Synthesis
The structure of Methyl 3-amino-2-phenylpropanoate mimics the carbon skeleton of Tropic Acid , the acyl component of atropine and scopolamine.[1]
-
Workflow: It is used as a precursor to synthesize "Apo-atropine" analogs or to probe the binding pockets of muscarinic acetylcholine receptors by replacing the hydroxyl group of tropic acid with an amine functionality.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data should be observed.
| Technique | Expected Signal Characteristics |
| 1H NMR ( | |
| 13C NMR | Carbonyl (~174 ppm), Phenyl carbons (128-140 ppm), Alpha-CH (~55 ppm), Beta-CH2 (~44 ppm), OMe (~52 ppm).[1] |
| Mass Spec (ESI) |
References
-
CymitQuimica. Methyl 3-amino-2-phenylpropanoate HCl Product Data. Retrieved from
-
PubChem. Compound Summary: Methyl 3-amino-2-phenylpropanoate. National Library of Medicine. Retrieved from
-
ScienceMadness. Discussion on Catalytic Hydrogenation of Phenylcyanoacetates. Retrieved from
-
BenchChem. Synthesis routes of Methyl 2-cyano-2-phenylacetate. Retrieved from
